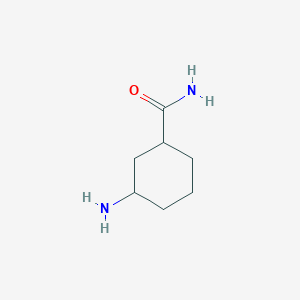
3-氨基环己烷-1-甲酰胺
描述
3-Aminocyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminocyclohexane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminocyclohexane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗生素和抗菌药物合成
3-氨基环己烷-1-甲酰胺已被用于合成具有潜在抗生素和抗菌特性的各种化合物。一项研究展示了它在创造新的抗生素药物中的应用,突显了它在对抗革兰氏阳性和阴性细菌方面的重要性(Ahmed, 2007)。
聚合和材料科学
在材料科学领域,3-氨基环己烷-1-甲酰胺被用于聚合过程中。研究表明,在各种条件下,它在创建聚酰胺方面的有效性,有助于推动新材料的发展(Kricheldorf, Mülhaupt, & Hull, 1980)。
杂环化学
该化合物在杂环化学中发挥着关键作用,特别是在杂环化合物的合成中。研究探讨了它在创建多组分杂环化合物中的应用,有助于新化学实体的发展(Chebanov et al., 2012)。
手性溶剂化剂的合成
3-氨基环己烷-1-甲酰胺的另一个应用是在手性溶剂化剂的合成中,特别是用于手性羧酸的对映体鉴别。这种应用在立体化学和制药领域至关重要(Yang et al., 2006)。
结构和构象研究
该化合物广泛应用于结构和构象研究,特别是在肽和氨基酸中。它在确定各种肽的构象偏好方面的作用对蛋白质化学和药物设计具有重要意义(Crisma et al., 1989)。
新型治疗剂
3-氨基环己烷-1-甲酰胺已被研究用于创造新型治疗剂的潜力。研究探讨了它在合成具有抗肿瘤活性的化合物中的应用,展示了它在新癌症治疗方法开发中的潜力(Abd-Allah & Elshafie, 2018)。
作用机制
Pharmacokinetics
As a chemical building block, its ADME properties would likely be significantly altered upon incorporation into a larger molecule .
Action Environment
The action, efficacy, and stability of 3-Aminocyclohexane-1-carboxamide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. .
生化分析
Biochemical Properties
3-Aminocyclohexane-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmission. The interaction between 3-Aminocyclohexane-1-carboxamide and acetylcholinesterase involves the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, this compound can bind to proteins involved in cellular signaling pathways, affecting their function and activity.
Cellular Effects
3-Aminocyclohexane-1-carboxamide has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the signaling pathways by modulating the activity of key proteins and enzymes involved in these pathways. For example, 3-Aminocyclohexane-1-carboxamide can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets . This modulation can result in changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of 3-Aminocyclohexane-1-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, 3-Aminocyclohexane-1-carboxamide can interact with transcription factors, influencing gene expression by altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminocyclohexane-1-carboxamide can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 3-Aminocyclohexane-1-carboxamide has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Aminocyclohexane-1-carboxamide vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase activity . At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
3-Aminocyclohexane-1-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . The involvement of 3-Aminocyclohexane-1-carboxamide in these pathways can influence overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 3-Aminocyclohexane-1-carboxamide within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 3-Aminocyclohexane-1-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . The localization of 3-Aminocyclohexane-1-carboxamide within these compartments can impact its activity and function, contributing to its overall biochemical effects.
属性
IUPAC Name |
3-aminocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMALDXUUZQFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588505 | |
| Record name | 3-Aminocyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953750-05-5 | |
| Record name | 3-Aminocyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





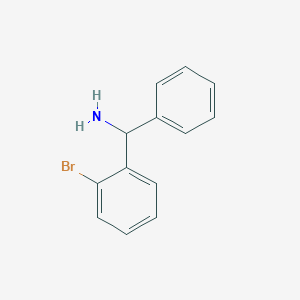
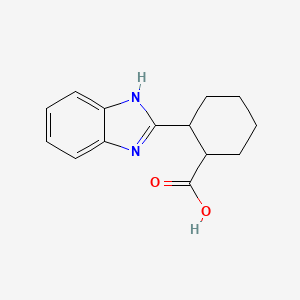

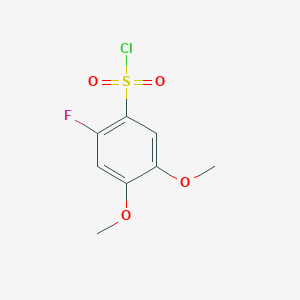

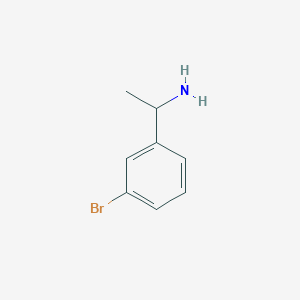
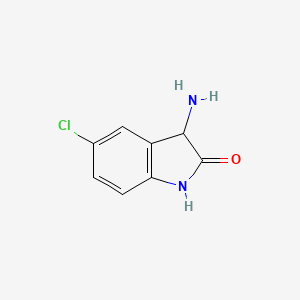
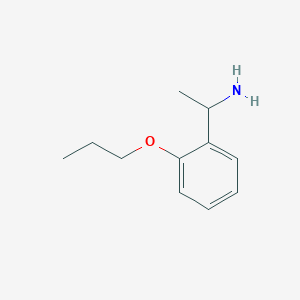
![2-[(Methylcarbamoyl)amino]acetic acid](/img/structure/B1284803.png)


